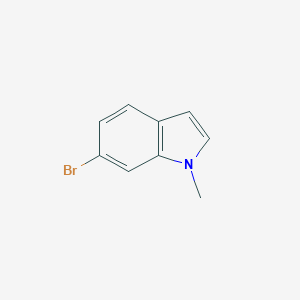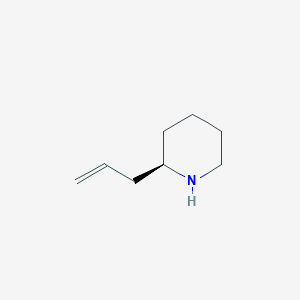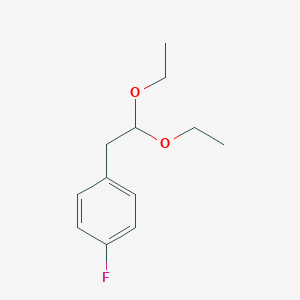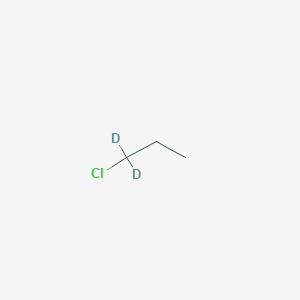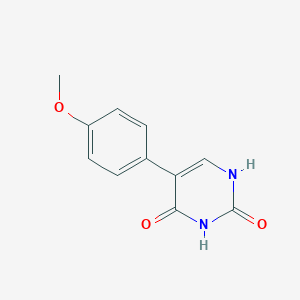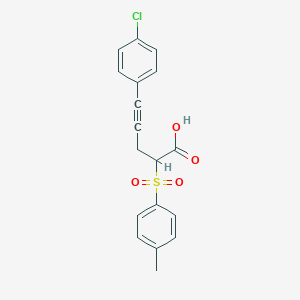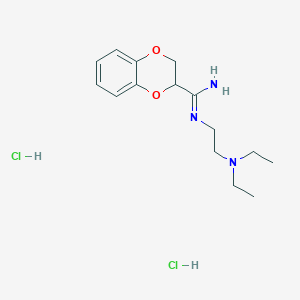
1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to interact with various biological systems, making it a valuable tool for studying different physiological processes.
作用機序
The mechanism of action of 1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride involves its interaction with the dopamine and serotonin systems in the brain. This compound acts as a dopamine and serotonin reuptake inhibitor, which means that it inhibits the reuptake of these neurotransmitters into the presynaptic neuron, leading to increased levels of dopamine and serotonin in the synaptic cleft. This, in turn, leads to increased activation of postsynaptic receptors and subsequent changes in behavior.
生化学的および生理学的効果
The biochemical and physiological effects of 1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride are complex and depend on the specific system being studied. In general, this compound has been shown to increase dopamine and serotonin levels in the brain, leading to changes in behavior. It has also been shown to have effects on other neurotransmitter systems, such as the norepinephrine system, and to interact with various ion channels and receptors.
実験室実験の利点と制限
One advantage of using 1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride in lab experiments is its ability to interact with multiple biological systems, making it a versatile tool for studying various physiological processes. Additionally, this compound has been well-studied in the literature, with numerous scientific publications describing its properties and effects. However, there are also limitations to using this compound, such as its potential toxicity and the need for careful handling in the lab.
将来の方向性
There are many potential future directions for research involving 1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride. One area of interest is the development of new compounds that are more selective in their interaction with specific neurotransmitter systems. Another area of interest is the investigation of the effects of this compound on other physiological processes, such as inflammation and immune function. Additionally, there is potential for the development of new therapeutic agents based on the properties of this compound. Overall, the future of research involving 1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride is promising, with many exciting possibilities for new discoveries and applications.
合成法
The synthesis of 1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with diethylamine and subsequent reaction with thionyl chloride to form the dihydrochloride salt. This method has been described in detail in various scientific publications.
科学的研究の応用
1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride has been used in scientific research to study various physiological processes. It has been shown to interact with the dopamine and serotonin systems in the brain, making it a valuable tool for studying the effects of these neurotransmitters on behavior. Additionally, this compound has been used to study the effects of various drugs on the brain and to investigate the mechanisms underlying drug addiction.
特性
CAS番号 |
130482-62-1 |
|---|---|
製品名 |
1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride |
分子式 |
C15H25Cl2N3O2 |
分子量 |
350.3 g/mol |
IUPAC名 |
N'-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-3-18(4-2)10-9-17-15(16)14-11-19-12-7-5-6-8-13(12)20-14;;/h5-8,14H,3-4,9-11H2,1-2H3,(H2,16,17);2*1H |
InChIキー |
LSTXZYMUZGALQI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN=C(C1COC2=CC=CC=C2O1)N.Cl.Cl |
正規SMILES |
CCN(CC)CCN=C(C1COC2=CC=CC=C2O1)N.Cl.Cl |
同義語 |
1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihyd ro-, dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



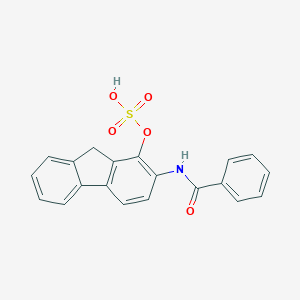
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

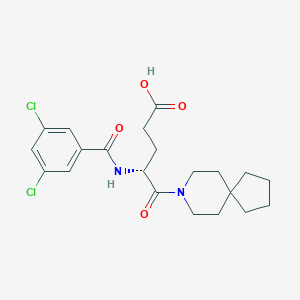

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
